
Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic esters like MTCPBPE often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of MTCPBPE is characterized by the presence of a boron atom, which is part of a boronic ester group. This group is known to be relatively small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Chemical Reactions Analysis
MTCPBPE, like other boronic esters, is often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of MTCPBPE are largely determined by its boronic ester group. This group is known for its stability, readiness for preparation, and environmental benignity .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a pivotal carbon–carbon bond-forming reaction in organic chemistry. The use of boronic acid esters, such as the compound , is essential due to their stability and functional group tolerance. This compound can be used to join different organic fragments, facilitating the synthesis of complex molecules with high precision .
Protodeboronation Reactions
Protodeboronation of pinacol boronic esters is a critical step in organic synthesis, allowing for the removal of the boron moiety when necessary. The compound can undergo protodeboronation using a radical approach, which is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .
Enantioenriched Molecule Synthesis
Organoboron compounds are instrumental in synthesizing enantioenriched molecules due to their ability to transform into various functional groups with high enantioselectivity. The racemic trans cyclopropyl boronic acid ester can be used to access a wide array of diverse molecules, contributing to the field of chiral chemistry .
Homologation Reactions
The compound can be involved in homologation reactions, where the boron moiety is retained in the product. This application is significant in extending carbon chains and introducing functional groups at specific positions within organic molecules .
Radical-Polar Crossover Reactions
Radical-polar crossover reactions are a novel area of organic synthesis where radicals are combined with polar reagents to create complex structures. The stability and reactivity of the cyclopropyl boronic acid ester make it a suitable candidate for such transformations .
Functional Group Transformations
The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations. This versatility makes it a valuable building block in synthetic chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1S,2S)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWGPGSAJAAJY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester | |
CAS RN |
1093207-37-4 | |
| Record name | rac-2-[(1R,2R)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)

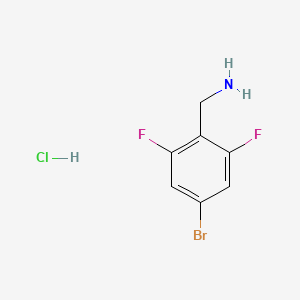
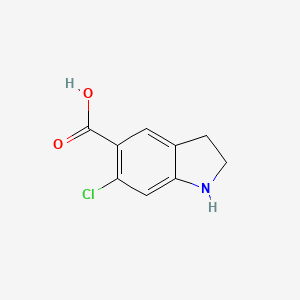
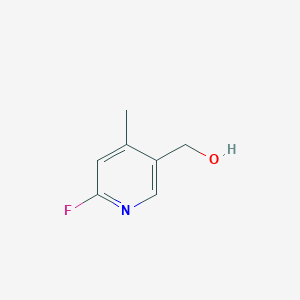
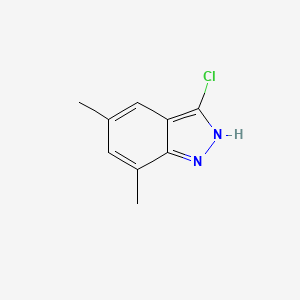
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)
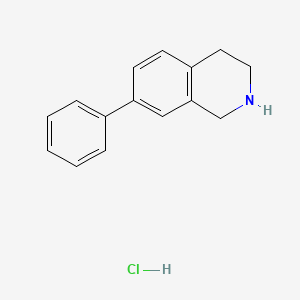


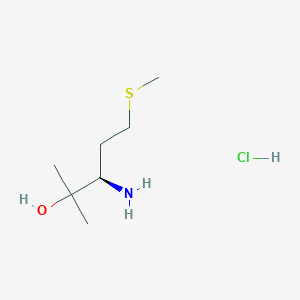
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)